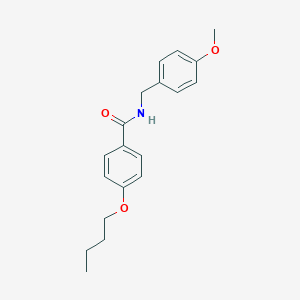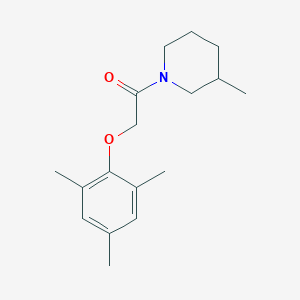![molecular formula C19H21BrN2O3S B384323 isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609794-68-5](/img/structure/B384323.png)
isobutyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimido[2,1-b][1,3]thiazine, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a pyrimido[2,1-b][1,3]thiazine core, which is a bicyclic structure containing nitrogen and sulfur atoms . The compound also has an isobutyl group, a bromophenyl group, and a carboxylate ester group.Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals and other reactive species, potentially preventing oxidative stress and associated diseases.
Analgesic and Anti-inflammatory Activity
Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new pain and inflammation management drugs.
Antimicrobial and Antifungal Activity
Thiazoles have shown antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, potentially helping to combat resistant strains of bacteria and fungi.
Antiviral Activity
Some thiazole derivatives have demonstrated antiviral activity . They could be explored further for the development of new antiviral drugs.
Neuroprotective Activity
Thiazole compounds have been found to have neuroprotective effects . They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic activity . They could be used in the development of new cancer treatments.
Anticonvulsant Activity
Thiazole compounds have been reported to have anticonvulsant effects . This makes them potential candidates for the development of new treatments for epilepsy and other seizure disorders.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . They could potentially be used in the treatment of conditions like hypertension and edema.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given the diverse biological activities of heterocyclic compounds, this compound could be a potential candidate for further study in medicinal chemistry . Future research could involve investigating its biological activity, optimizing its structure for enhanced activity or selectivity, and studying its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-methylpropyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-6-4-5-7-14(13)20/h4-7,11,17H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPMTCZDPILKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3Br)C(=O)OCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609794-68-5 |
Source


|
| Record name | ISOBUTYL 6-(2-BROMOPHENYL)-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(4-fluorophenoxy)propanoyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384240.png)
![2-{[2-(2-fluorophenoxy)propanoyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384243.png)
![2-[(4-tert-butylbenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384244.png)
![8,8-dimethyl-5-(3-methylphenyl)-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B384245.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384247.png)
![Methyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}benzoate](/img/structure/B384248.png)

![Methyl 5-acetyl-2-[2-(2-fluorophenoxy)propanamido]-4-methylthiophene-3-carboxylate](/img/structure/B384253.png)
![N-ethyl-2-{[2-(4-fluorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B384256.png)



![N-(3-tert-butyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,3-thiazol-2(3H)-ylidene)-N-phenylamine](/img/structure/B384263.png)